molecular formula C14H12ClN3O3 B2969597 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide CAS No. 391886-05-8

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Cat. No.: B2969597
CAS No.: 391886-05-8
M. Wt: 305.72
InChI Key: KXFOIPXIGRCLEB-CAOOACKPSA-N
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Description

(E)-N-(2-(2-(4-Chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a synthetic hybrid compound incorporating a furan-2-carboxamide moiety linked to a 4-chlorobenzylidene hydrazine group. This structure combines two pharmacologically relevant scaffolds, suggesting potential for diverse bioactivity investigations. The furan-2-carboxamide component is a recognized scaffold in medicinal chemistry, noted for its application in developing agents that interfere with bacterial communication systems . Recent studies on furan-2-carboxamide derivatives have demonstrated significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa . These compounds function by reducing key virulence factors such as pyocyanin and protease production, indicating their role as potential quorum sensing inhibitors, likely by targeting the LasR receptor protein . Furthermore, the 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide core, a structure closely related to the hydrazine moiety of this compound, has been identified as a novel, non-peptidomimetic scaffold for inhibiting the SARS-CoV-2 Main Protease (M pro ) . This highlights the potential of this chemical class in antiviral research, particularly as reversible covalent inhibitors of viral enzymes . The presence of the 4-chlorobenzyl substituent may enhance lipophilicity and receptor-binding affinity, a feature leveraged in other drug discovery contexts . This compound is offered as a chemical tool to support ongoing research in these areas, including the exploration of new antimicrobial strategies and the investigation of viral enzyme inhibition.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-11-5-3-10(4-6-11)8-17-18-13(19)9-16-14(20)12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOIPXIGRCLEB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂ClN₃O₂, with a molecular weight of approximately 301.73 g/mol. The compound features a hydrazine moiety linked to a furan-2-carboxamide group, with a 4-chlorobenzylidene substituent that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-chlorobenzaldehyde and hydrazine hydrate, forming a hydrazone intermediate, which is further modified to yield the final product. The general reaction can be summarized as follows:

  • Condensation Reaction :
    4 Chlorobenzaldehyde+HydrazineHydrazone Intermediate\text{4 Chlorobenzaldehyde}+\text{Hydrazine}\rightarrow \text{Hydrazone Intermediate}
  • Formation of Final Product :
    Hydrazone Intermediate+Reagents(E)N(2(2(4chlorobenzylidene)hydrazinyl)2oxoethyl)furan2carboxamide\text{Hydrazone Intermediate}+\text{Reagents}\rightarrow this compound

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. Specifically, derivatives of hydrazone and oxamide have shown potential through mechanisms such as kinase inhibition and modulation of cell cycle progression.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerKinase Inhibition
Compound BCytotoxicityCell Cycle Modulation
Compound CApoptosis InductionCancer Cell Lines

The proposed mechanisms for the anticancer activity of this compound include:

  • Inhibition of Cell Proliferation : The compound has demonstrated selective cytotoxicity against various cancer cell lines.
  • Binding Affinity Studies : Interaction studies using molecular docking simulations suggest that the compound binds effectively to enzymes or receptors involved in cancer progression.

Case Studies

  • In Vitro Studies :
    In vitro studies have shown that this compound exhibits significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity.
  • Structure-Activity Relationship (SAR) :
    A series of analogs were synthesized to explore the SAR, revealing that modifications to the chlorobenzylidene group significantly influence the biological activity. The presence of chlorine at the para position enhances anticancer efficacy compared to other halogenated derivatives.

Q & A

Q. Advanced Methodology :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the compound and target proteins (e.g., tyrosine kinases). The hydrazone and furan moieties are prioritized for docking due to their pharmacophoric relevance .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing 4-chlorobenzylidene group enhances electrophilicity, potentially improving target binding .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time, identifying key hydrogen bonds (e.g., N–H⋯O interactions observed in crystal structures) .

What spectroscopic techniques are effective for characterizing this compound?

Q. Basic Methodology :

  • X-ray Crystallography : Resolves molecular geometry (e.g., E-configuration about C=N bonds) and hydrogen-bonding networks (e.g., N–H⋯O interactions with perchlorate anions). SHELXL refinement is recommended for small-molecule structures .
  • NMR Spectroscopy : ¹H NMR confirms hydrazinyl proton signals at δ 8.5–9.5 ppm, while ¹³C NMR identifies carbonyl carbons (C=O) at ~170 ppm .
  • IR Spectroscopy : Detects C=N stretches (~1600 cm⁻¹) and amide C=O vibrations (~1650 cm⁻¹) .

How do crystallographic data inform the compound’s stability and reactivity?

Q. Advanced Analysis :

  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (e.g., N1–H1C⋯O3 in ) stabilize crystal packing, reducing solubility but enhancing thermal stability .
  • Dihedral Angles : Planar quinazoline rings (r.m.s. deviation 0.0432 Å) and small dihedral angles (<6°) between aromatic systems suggest π-π stacking, influencing solid-state reactivity .
  • SHELX Refinement : High R-factors (e.g., R = 0.070 in ) may indicate disorder; iterative refinement with SHELXL improves model accuracy .

What in vitro assays assess antitumor activity?

Q. Basic Methodology :

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated using dose-response curves .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells after 48-hour exposure .
  • Cell Migration (Scratch Assay) : Evaluates anti-metastatic potential by measuring wound closure inhibition .

How can discrepancies in biological activity data be resolved?

Q. Advanced Strategy :

  • Variable Control : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab variability .
  • Dose-Response Replication : Repeat assays with ≥3 biological replicates and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) .
  • Purity Validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

How can SAR studies optimize the hydrazinyl and furan moieties?

Q. Advanced Methodology :

  • Substituent Screening : Synthesize derivatives with electron-donating (e.g., –OCH₃) or -withdrawing (e.g., –NO₂) groups on the benzylidene ring. shows enhanced activity with cyanoacetyl groups .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., furan O) and hydrophobic regions (chlorophenyl) using MOE or Phase .

What ensures reproducibility in synthesis?

Q. Basic Protocol :

  • Stoichiometric Precision : Use anhydrous solvents (e.g., acetone) and controlled reagent ratios (e.g., 1:1 molar ratio of acid chloride to thiocyanate) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization (methanol/acetone) ensures high purity .

How do hydrogen bonds affect solubility and stability?

Q. Advanced Insight :

  • Intramolecular Bonds : N–H⋯O interactions (Table 1 in ) reduce conformational flexibility, increasing metabolic stability but decreasing aqueous solubility .
  • Cosolvent Strategies : Use DMSO or PEG-400 to improve solubility for in vivo studies without disrupting crystal lattice integrity .

How does the 4-chlorobenzylidene group influence reactivity?

Q. Advanced Analysis :

  • Electron-Withdrawing Effect : The –Cl group increases electrophilicity of the hydrazinylidene C=N bond, enhancing nucleophilic attack susceptibility (e.g., by cysteine residues in target enzymes) .
  • DFT Calculations : Predict charge distribution using Gaussian 09; the chlorophenyl ring shows a partial positive charge (+0.12 e) at the para position, favoring π-cation interactions .

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